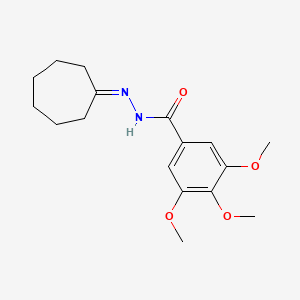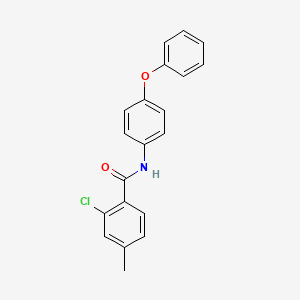
1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-(1-naphthylmethyl)piperazine, commonly known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine derivative that has been studied for its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of FMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FMP has been shown to inhibit the activity of enzymes such as phosphodiesterase and monoamine oxidase, which are involved in the regulation of various physiological processes. FMP has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
FMP has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMP has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic properties. Additionally, FMP has been shown to possess antioxidant properties, which may contribute to its potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMP is its relatively simple synthesis method, which allows for the production of the compound in moderate to high yields. FMP has also been shown to possess significant anticancer activity, which makes it a promising candidate for further study in the field of oncology. However, one of the main limitations of FMP is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of FMP. One potential direction is the development of more efficient synthesis methods for the compound, which may allow for the production of larger quantities of the compound at a lower cost. Another potential direction is the study of FMP in combination with other drugs, which may enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of FMP and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 1-naphthylmethylamine with furfural, followed by the reaction of the resulting Schiff base with piperazine. The final product is obtained after purification through recrystallization. The synthesis of FMP is a relatively simple process, and the compound can be produced in moderate to high yields.
Applications De Recherche Scientifique
FMP has been studied extensively for its potential applications in the treatment of various diseases, including cancer, depression, and anxiety. The compound has been shown to possess significant anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. FMP has also been shown to possess antidepressant and anxiolytic properties, with studies demonstrating its ability to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-9-20-17(5-1)6-3-7-18(20)15-21-10-12-22(13-11-21)16-19-8-4-14-23-19/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZSTKRVQXMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)


![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)